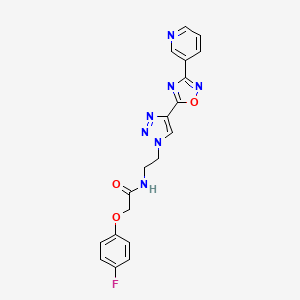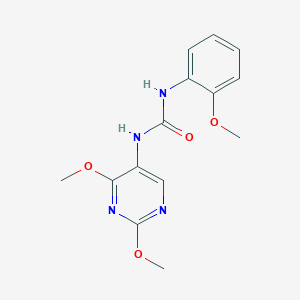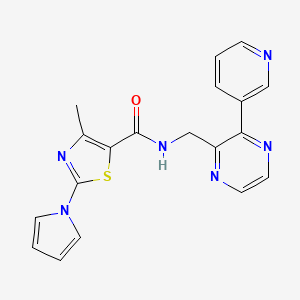
5-(3-Bromophényl)pyrrolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enantiomeric Resolution and Simulation Studies
The study on the enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, which shares structural similarities with 5-(3-Bromophenyl)pyrrolidine-2,4-dione, utilized a Chiralpak IA column and acetonitrile as the mobile phase. The research achieved separation of stereoisomers and identified hydrogen bonding and π–π interactions as key forces in chiral resolution, which could be relevant for the enantiomeric resolution of related compounds .
Solubility and Solvent Effects
Solubility studies of 1-(2-Bromo-phenyl)-pyrrole-2,5-dione in various solvents provide insights into the solubility behavior of bromophenyl derivatives. The solubility increased with temperature and varied across solvents, which is crucial for understanding the physical properties and potential applications of 5-(3-Bromophenyl)pyrrolidine-2,4-dione .
Synthesis and Crystal Structure
The synthesis of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione offers a methodological perspective for the synthesis of bromophenyl compounds. The crystal structure analysis, including non-classical hydrogen bonds and π-π interactions, provides a foundation for molecular structure analysis of similar compounds .
Chemical Reactions Analysis
The compound (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione was synthesized from a reaction involving benzylamine, which demonstrates the reactivity of bromophenyl pyrrolidine diones under mild conditions and could inform the chemical reactions analysis of 5-(3-Bromophenyl)pyrrolidine-2,4-dione .
Synthesis and Structural Determination
The synthesis of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one provides a synthetic route that could be adapted for the synthesis of 5-(3-Bromophenyl)pyrrolidine-2,4-dione. Structural confirmation techniques such as NMR and mass spectrometry are essential for the synthesis analysis .
Spectral and Combinatorial Analysis
The synthesis and structural exploration of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, along with spectral and combinatorial analysis, offer a comparative approach to experimental and theoretical studies. This could be applied to the physical and chemical properties analysis of 5-(3-Bromophenyl)pyrrolidine-2,4-dione .
One-step Synthesis of Pyrroles
The one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine provides a synthetic method that could potentially be applied to the synthesis of 5-(3-Bromophenyl)pyrrolidine-2,4-dione, highlighting the versatility of pyrrole derivatives .
Applications De Recherche Scientifique
- La structure cyclique de la pyrrolidine joue un rôle crucial dans la conception des médicaments anticonvulsivants. Les chercheurs ont exploré les dérivés de la 5-(3-bromophényl)pyrrolidine-2,4-dione pour leurs propriétés anticonvulsivantes potentielles . Des recherches plus approfondies sur la relation structure-activité (SAR) et la stéréochimie de ces composés pourraient conduire à de nouveaux agents antiépileptiques.
- Le composé 29, un dérivé de la pyrrolidine synthétisé, a démontré une activité inhibitrice significative contre la réductase de l'aldose (ALR2) dans un modèle in vitro de rétinopathie diabétique . Cette découverte suggère que les dérivés de la this compound pourraient être prometteurs pour la gestion des complications diabétiques.
- Les pyrrolidine-2,3-diones, une classe de composés apparentés, ont été découvertes comme inhibiteurs de la protéine de liaison à la pénicilline 3 (PBP3). Ces composés offrent des opportunités pour lutter contre les souches bactériennes multirésistantes aux médicaments, notamment Pseudomonas aeruginosa . Bien que ne portant pas directement sur la this compound, cette découverte met en évidence le potentiel des échafaudages à base de pyrrolidine.
- Les chimistes médicinaux utilisent fréquemment les cycles pyrrolidine en raison de leur polyvalence et de leur hybridation sp3. La non-planéité du cycle pyrrolidine (appelée "pseudorotation") permet une exploration efficace de l'espace pharmacophore. Les chercheurs ont synthétisé des molécules bioactives avec une sélectivité de cible en utilisant des dérivés de la pyrrolidine .
- La stéréogénicité des carbones dans le cycle pyrrolidine influence le profil biologique des candidats médicaments. Différents stéréoisomères et orientations spatiales des substituants peuvent conduire à des modes de liaison variables avec des protéines énantiosélectives. Comprendre ces relations est crucial pour concevoir des médicaments efficaces .
Activité anticonvulsivante
Rétinopathie diabétique
Bactéries multirésistantes aux médicaments
Synthèse chimique et chimie médicinale
Conception de médicaments et stéréoisomérie
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Pyrrolidine derivatives are known to interact with a wide range of biological targets, including enzymes and receptors
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition or receptor modulation . The specific interactions of 5-(3-Bromophenyl)pyrrolidine-2,4-dione with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets
Analyse Biochimique
Biochemical Properties
It is known that pyrrolidine-2,5-dione is a versatile scaffold, which suggests that 5-(3-Bromophenyl)pyrrolidine-2,4-dione could interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Compounds with a pyrrolidine-2,5-dione moiety, like 5-(3-Bromophenyl)pyrrolidine-2,4-dione, have been found to exhibit a broad range of bioactivities such as antibiotic, antitumor, antifungal, and antiviral effects .
Molecular Mechanism
It is known that pyrrolidine-2,5-dione derivatives can be involved in nucleophilic acyl substitution reactions , suggesting that 5-(3-Bromophenyl)pyrrolidine-2,4-dione might interact with biomolecules through similar mechanisms.
Metabolic Pathways
Given the versatility of the pyrrolidine-2,5-dione scaffold, it is possible that this compound could be involved in a variety of metabolic pathways .
Propriétés
IUPAC Name |
5-(3-bromophenyl)pyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-7-3-1-2-6(4-7)10-8(13)5-9(14)12-10/h1-4,10H,5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJOGWZWEWIUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(NC1=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2538512.png)

![tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2538518.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2538519.png)
![3-(2-Methoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2538520.png)


![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine](/img/structure/B2538524.png)
![N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2538526.png)
![2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B2538527.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2538529.png)
